4-Pentyn-1-YL acetate
Overview
Description
4-Pentyn-1-YL acetate is an organic compound with the molecular formula C7H10O2. It is characterized by the presence of an acetoxy group attached to a pentynyl chain. This compound is known for its applications in various chemical reactions and its utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentyn-1-YL acetate can be synthesized through the esterification of 4-pentyn-1-ol with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The general reaction scheme is as follows:
4-Pentyn-1-ol+Acetic Anhydride→4-Pentyn-1-YL Acetate+Acetic Acid
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation are common in industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form 4-pentyn-1-ol or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-pentynoic acid or 4-pentyn-2-one.
Reduction: Formation of 4-pentyn-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Pentyn-1-YL acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in polymerization reactions.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Pentyn-1-YL acetate involves its interaction with specific molecular targets and pathways. In enzymatic reactions, it can act as a substrate or inhibitor, influencing the activity of enzymes. The acetoxy group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Pentyl acetate: Similar in structure but lacks the triple bond present in 4-Pentyn-1-YL acetate.
4-Pentyn-1-ol: The alcohol counterpart of this compound.
4-Pentyn-2-one: A ketone derivative of this compound.
Uniqueness: this compound is unique due to the presence of both an acetoxy group and a triple bond in its structure. This combination allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
pent-4-ynyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-9-7(2)8/h1H,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNIPEZTZSRYGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452427 | |
Record name | 4-PENTYN-1-YL ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14604-46-7 | |
Record name | 4-PENTYN-1-YL ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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